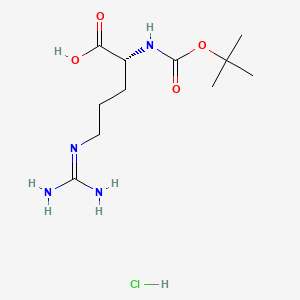
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of xanthylium and carboxybenzoate groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,6-bis(dimethylamino)xanthylium with 4-carboxy-3,6-dichlorobenzoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: The compound is employed in biological assays and imaging techniques due to its fluorescent properties.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate involves its interaction with specific molecular targets. The xanthylium group is known to interact with nucleic acids and proteins, leading to changes in their structure and function. This interaction is often mediated through non-covalent bonds such as hydrogen bonding and van der Waals forces .
類似化合物との比較
Similar Compounds
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-5-carboxybenzoate: This compound is structurally similar but differs in the position of the carboxy group.
3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxybenzoate: Another similar compound with slight variations in the substituent groups.
Uniqueness
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate is unique due to the presence of both xanthylium and dichlorobenzoate groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and fluorescence characteristics.
特性
IUPAC Name |
4-carboxy-2,5-dichloro-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)22-21(25(32)33)17(26)11-16(23(22)27)24(30)31/h5-11H,1-4H3,(H-,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAKBINTIFGKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC(=C4C(=O)O)Cl)C(=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)


![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)
![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)



